molecular formula C9H6N2O B121957 Quinoxaline-2-carbaldehyde CAS No. 1593-08-4

Quinoxaline-2-carbaldehyde

Cat. No. B121957
CAS RN: 1593-08-4
M. Wt: 158.16 g/mol
InChI Key: UJEHWLFUEQHEEZ-UHFFFAOYSA-N
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Description

Quinoxaline-2-carbaldehyde is a compound that belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound features a quinoxaline core with an aldehyde functional group at the second position. Quinoxalines and their derivatives are known for their diverse applications, particularly in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of quinoxaline-2-carbaldehyde derivatives can be achieved through various methods. One approach involves a K2S2O8-mediated direct cross-coupling of quinoxalines with methanol, leading to the formation of 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be readily converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Another method includes the synthesis of quinoline-8-carbaldehyde compounds through a one-pot reaction followed by intramolecular cyclization . Additionally, the Vilsmeyer-Haack reaction has been utilized to obtain chromene- and quinoline-3-carbaldehydes, demonstrating their value as building blocks for synthesizing other heterocycles .

Molecular Structure Analysis

The molecular structure of quinoxaline-2-carbaldehyde derivatives has been supported by various spectroscopic techniques such as IR, NMR, MS, and elemental analysis . Single-crystal X-ray diffraction measurements have been used to determine the structures of certain quinolinecarbaldehydes and their Schiff base derivatives . The vibrational spectra of quinoline-4-carbaldehyde have been recorded and analyzed, revealing two stable conformers with one being more stable due to an additional hydrogen bond .

Chemical Reactions Analysis

Quinoxaline-2-carbaldehyde and its derivatives participate in a variety of chemical reactions. They can form Schiff bases through reactions with amines, which have been shown to possess antioxidant activities . The compound has also been used to synthesize dichloridobis(triphenylphosphine) ruthenium(II) complexes, which exhibit different geometrical and linkage isomers with distinct electrochemical and spectroscopic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline-2-carbaldehyde derivatives are influenced by their molecular structure. For instance, the presence of a methyl group in certain derivatives facilitates oxidation, while the reduction potential becomes more negative compared to non-methylated structures . The electrochemical properties of these compounds have been investigated, showing a strong correlation between chemical structure and redox potentials . The thermodynamic properties such as heat capacities, entropies, and enthalpy changes have also been discussed for quinoline-4-carbaldehyde .

Scientific Research Applications

Synthesis and Chemical Applications

  • Quinoxaline-2-carbaldehyde has been used in the synthesis of various heterocyclic systems, with a focus on constructing fused or binary quinoline-cored heterocyclic systems. The biological evaluation and synthetic applications of these compounds highlight their significance in chemical research (Hamama et al., 2018).
  • Another study demonstrated the synthesis of carbaldehyde dimethyl acetals from quinoxalines, with quinoxaline-2-carbaldehyde being efficiently converted into quinoxalinyl carbaldehydes under specific conditions. This process involves complex bond cleavage and formation, showcasing the chemical versatility of quinoxaline-2-carbaldehyde (Liu et al., 2013).

Biological and Pharmacological Applications

  • Quinoxaline-2-carbaldehyde's derivatives have been used in the development of antibacterial drugs. For instance, its reaction with ethyl (E)-3-aminocrotonate yielded a compound analogous to nalidixic and 4-quinolone-3-carboxylic acids, key components of fluoroquinolone antibiotics (Charushin et al., 2004).
  • The compound has also been explored for its potential in inhibiting corrosion, with derivatives showing excellent properties as inhibitors for mild steel in corrosive environments. This application demonstrates its potential in industrial settings (Lgaz et al., 2017).

Innovative Research and Synthesis Techniques

  • Microwave-assisted synthesis methods using quinoxaline-2-carbaldehyde have been developed for creating Schiff bases. These methods offer higher yields, reduced reaction time, and environmental benefits over conventional methods (Achutha et al., 2013).
  • Quinoxaline-2-carbaldehyde has been used in the synthesis of quinoxaline derivatives with significant biological activities, including antibacterial, antioxidant, and anticancer properties. This highlights its role in creating biologically active compounds (Ahamed et al., 2022).

Safety And Hazards

Quinoxaline-2-carbaldehyde may cause skin and eye irritation, and it may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of applications. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, they hold great potential for future development in these areas .

properties

IUPAC Name

quinoxaline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEHWLFUEQHEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344042
Record name Quinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-2-carbaldehyde

CAS RN

1593-08-4
Record name Quinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxaline-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound can also be prepared by oxidation of 2-methylquinoxaline with selenium dioxide, as described by Landquist et. al J. Chem. Soc. 2052 (1956).
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Synthesis routes and methods II

Procedure details

To a solution of SeO2 (2.3 g, 20.9 mmol) and water (1 mL) in 1,4-dioxane (25 mL) at reflux was added 2-methylquinoxaline (2 g, 13.9 mmol) in 1,4-dioxane (4 mL). After refluxing for 4 h, the reaction mixture was filtered. The filtrate was concentrated and purified by column chromatography to give 500 mg of the desired product. LC-MS: m/z 159 (M+H+).
[Compound]
Name
SeO2
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2.3 g
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reactant
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1 mL
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25 mL
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2 g
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4 mL
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Synthesis routes and methods III

Procedure details

A solution of ethyl 2-quinoxalinecarboxylate (10-1) (2.34 g, 11.6 mmol) in tetrahydrofuran (22 mL) was cooled to −78° C. This solution was treated with a 1.0 molar THF solution of lithium aluminum hydride (5.80 mL, 5.80 mmol) added over a period of 6 min. After 30 min, the reaction was quenched with glacial acetic acid (1.30 mL, 22.71 mmol). The reaction mixture was warmed to room temperature and diluted with water (14 mL). The water was extracted five times with ethyl acetate and the combined organics washed with brine and dried (Na2SO4). The solvent was removed in vacuo. Preparative centrifugal TLC (SiO2, 5 mm, CH2Cl2) afforded solid 10-2 (874 mg).
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2.34 g
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reactant
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22 mL
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1.3 mL
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14 mL
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5.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
72
Citations
D Varghese, V Arun, PP Robinson… - … Section C: Crystal …, 2009 - scripts.iucr.org
… Schiff bases derived from quinoxaline-2-carbaldehyde and … formed between quinoxaline-2-carbaldehyde and diamine (… Schiff bases derived from quinoxaline-2-carbaldehyde …
Number of citations: 6 scripts.iucr.org
J Suthiram, JR Zeevaart, HG Visser… - … Section E: Structure …, 2010 - scripts.iucr.org
… In the title compound, (C 8 H 20 N)[Re(C 9 H 5 N 2 O 2 )Cl(CO) 3 ], the Re I atom is coordinated facially by three carbonyl groups, the bidentate quinoxaline-2-carbaldehyde ligand and …
Number of citations: 1 scripts.iucr.org
S Sewpersad - 2018 - ukzn-dspace.ukzn.ac.za
This thesis focussed on the synthesis of three series of hybrid molecules, all related to the quinoline or quinoxaline scaffolds. These are (i) 2-(1H-benzo[d]imidazol-2-yl)quinolines, (ii) …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
KK Mohammed Yusuff, V Digna, V Arun, PP Robinson… - 2009 - events.cusat.ac.in
… Schiff bases derived from quinoxaline-2-carbaldehyde and … formed between quinoxaline-2-carbaldehyde and diamine (… Schiff bases derived from quinoxaline-2-carbaldehyde …
Number of citations: 2 events.cusat.ac.in
Z Ghanbarimasir, A Bekhradnia… - … Acta Part A: Molecular …, 2018 - Elsevier
… Quinoxaline-2-carbaldehyde (1 mmol) and hydrochloric acid (10%, 1 mL) were mixed together and slowly added to a solution of aminoguanidine bicarbonate (1 mmol) in water (5 mL). …
Number of citations: 30 www.sciencedirect.com
R Bag, Y Sikdar, S Sahu, P Saha, J Bag, K Pal… - Dalton …, 2019 - pubs.rsc.org
… In summary, the treatment of quinoxaline-2-carbaldehyde and 2,3-diamino-but-2-enedinitrile leads to the chemosensor 2-amino-3-[(quinoxalin-2-ylmethylene)-amino]-but-2-enedinitrile (…
Number of citations: 9 pubs.rsc.org
Y Feng, G Liu, XM Tian, JD Wang - Acta Crystallographica Section C …, 2007 - scripts.iucr.org
… In the reaction, Cu II ions may act as an oxidative agent to oxidize quinoxaline-2-carbaldehyde into Hqlc in alkaline medium. To the best of our knowledge, no crystal structures of metal …
Number of citations: 6 scripts.iucr.org
J Suthiram, JR Zeevaart, HG Visserc, A Roodtc - academia.edu
… In the title compound, (C8H20N)[Re(C9H5N2O2)Cl(CO)3], the ReI atom is coordinated facially by three carbonyl groups, the bidentate quinoxaline-2-carbaldehyde ligand and a …
Number of citations: 0 www.academia.edu
V Desai, S Desai, SN Gaonkar, U Palyekar… - Bioorganic & Medicinal …, 2017 - Elsevier
… of quinoxaline-2-carbaldehyde. Interestingly, in literature, quinoxaline-2-carbaldehyde has not … and quinoxaline-2-carbaldehyde and study its potential as antitubercular agents (Fig. 1). …
Number of citations: 51 www.sciencedirect.com
AV Didenko, MV Vorobiev, DV Sevenard… - Chemistry of …, 2015 - Springer
… The reaction product 3-(trifluoromethyl) quinoxaline-2-carbaldehyde (13) was isolated by silica gel column chromatography in 16% yield (Scheme 1). The use of such reagents as n-…
Number of citations: 6 link.springer.com

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